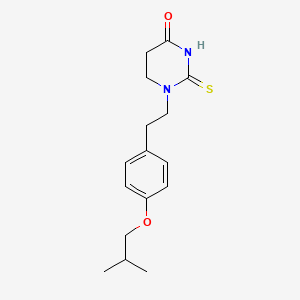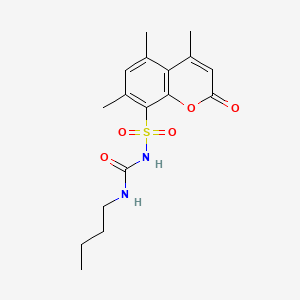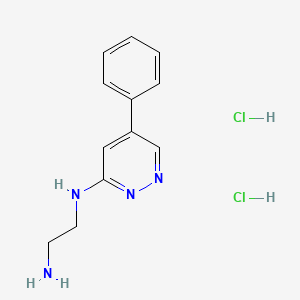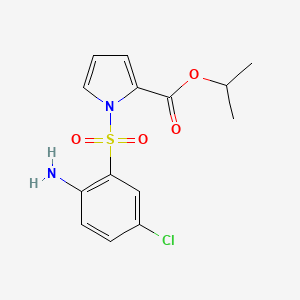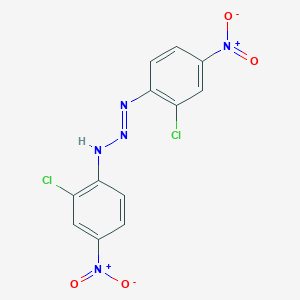
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- is a compound belonging to the triazene family, characterized by the presence of a triazene group (-NNN-) and two 2-chloro-4-nitrophenyl groups. Triazene compounds are known for their versatility in biological, physical, and chemical applications . This compound, in particular, has been studied for its potential use in various fields, including medicine and industry.
Méthodes De Préparation
The synthesis of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- typically involves the reaction of 2-chloro-4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This salt is then reacted with another molecule of 2-chloro-4-nitroaniline under basic conditions to form the triazene compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- involves the induction of oxidative stress and the activation of stress-activated protein kinase/c-Jun NH2-terminal kinase pathways. This leads to apoptosis in malignant cells, making it a potential antitumor agent . The compound’s molecular targets include various cellular proteins involved in stress response and apoptosis pathways.
Comparaison Avec Des Composés Similaires
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- can be compared to other similar compounds, such as:
1,3-Diphenyltriazene: A simpler triazene compound with two phenyl groups instead of 2-chloro-4-nitrophenyl groups.
3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene: A derivative with an acetyl group, showing similar antitumor properties.
1,3-Bis(4-nitrophenyl)triazene: A compound with nitrophenyl groups in different positions, used in similar applications.
The uniqueness of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
92952-96-0 |
|---|---|
Formule moléculaire |
C12H7Cl2N5O4 |
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
2-chloro-N-[(2-chloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-9-5-7(18(20)21)1-3-11(9)15-17-16-12-4-2-8(19(22)23)6-10(12)14/h1-6H,(H,15,16) |
Clé InChI |
RFRDEAGJOOCGPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NN=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


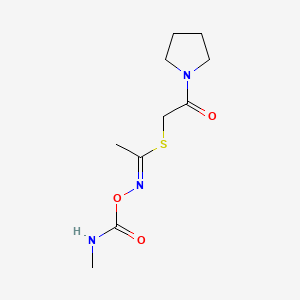

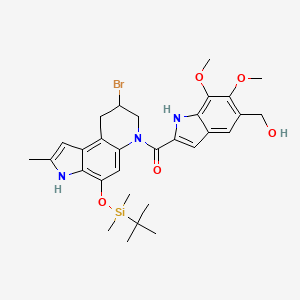

![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)

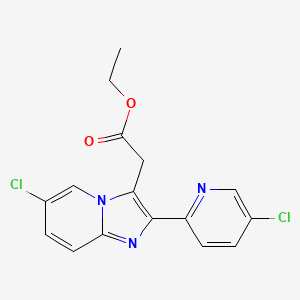
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)


